6-benzylpiperazin-2-one HCl
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Overview
Description
6-Benzylpiperazin-2-one hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzylpiperazin-2-one hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale reactions under controlled conditions. For example, the preparation of 1-benzylpiperazine involves the reaction of piperazine hexahydrate with benzyl chloride in ethanol, followed by purification steps to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Benzylpiperazin-2-one hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-Benzylpiperazin-2-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-benzylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act on the serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction can lead to various physiological effects, including modulation of neurotransmitter levels and receptor activity.
Comparison with Similar Compounds
Similar Compounds
Benzylpiperazine (BZP): A central nervous system stimulant with similar structural features.
1-(3-Chlorophenyl)piperazine (mCPP): Another piperazine derivative with psychoactive properties.
1-(3-Trifluoromethyl-phenyl)piperazine (TFMPP): Often used in combination with BZP for its stimulant effects.
Uniqueness
6-Benzylpiperazin-2-one hydrochloride is unique due to its specific chemical structure and potential applications. Unlike other piperazine derivatives, it has been studied for its potential therapeutic uses and its ability to interact with specific molecular targets.
Properties
Molecular Formula |
C11H15ClN2O |
---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
6-benzylpiperazin-2-one;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c14-11-8-12-7-10(13-11)6-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H |
InChI Key |
UJPFALJOGCQJMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)CN1)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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